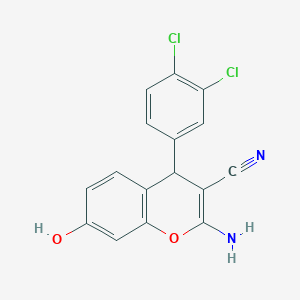
2-(4,5-dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,5-dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as DNMTPA and is widely used in the research field to study its mechanism of action and its effects on biochemical and physiological processes.
作用机制
The mechanism of action of DNMTPA is not fully understood, but it is believed to interact with receptors and ion channels by binding to specific sites. DNMTPA has been shown to have a high affinity for certain receptors, which makes it an ideal tool for studying receptor-ligand interactions.
Biochemical and Physiological Effects:
DNMTPA has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity and the regulation of intracellular signaling pathways. DNMTPA has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using DNMTPA in lab experiments is its high affinity for receptors and ion channels, which makes it an ideal tool for studying receptor-ligand interactions. However, one of the limitations of using DNMTPA is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research involving DNMTPA. One potential area of research is the development of new methods for synthesizing DNMTPA that are more efficient and cost-effective. Another area of research is the development of new applications for DNMTPA, including its potential use in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of DNMTPA and its effects on biochemical and physiological processes.
合成方法
DNMTPA can be synthesized using various methods, including the nitration of 2,3-dimethoxytoluene followed by the reaction with 3,4-dimethoxybenzaldehyde. Another method involves the reaction of 2,3-dimethoxytoluene with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base. Both methods have been reported in the literature and have been successful in producing high yields of DNMTPA.
科学研究应用
DNMTPA has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of DNMTPA is in the study of receptor-ligand interactions. DNMTPA has been used as a fluorescent probe to study the binding of ligands to various receptors, including G protein-coupled receptors (GPCRs) and ion channels.
属性
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7/c1-23-15-6-5-11(8-16(15)24-2)14(20)7-12-9-17(25-3)18(26-4)10-13(12)19(21)22/h5-6,8-10H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKGEAHZDWVSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4996813.png)
![tert-butyl 4-{[(3-iodo-4-methoxybenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4996820.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4996823.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4996828.png)
![N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4996835.png)
![4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4996842.png)
![1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4996845.png)



![N-[4-acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4996868.png)
![2-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4996895.png)
![2-acetyl-3-(2-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4996904.png)